1-(1-Methoxyethyl)-4-methylbenzene

説明

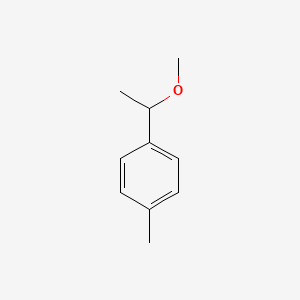

1-(1-Methoxyethyl)-4-methylbenzene (CAS: 61145-46-8) is a substituted aromatic compound featuring a benzene ring with two functional groups: a methyl group at the para position and a 1-methoxyethyl group at the adjacent position. The methoxyethyl group consists of an ethyl chain terminated by a methoxy (-OCH₃) moiety, which introduces both steric bulk and electron-donating effects. This structural motif is critical in determining its chemical reactivity and physical properties.

特性

分子式 |

C10H14O |

|---|---|

分子量 |

150.22 g/mol |

IUPAC名 |

1-(1-methoxyethyl)-4-methylbenzene |

InChI |

InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3 |

InChIキー |

YSRMSSIQHAGCQB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(C)OC |

製品の起源 |

United States |

類似化合物との比較

1-(2-Bromoethoxy)-4-methylbenzene (CAS: 18800-34-5)

- Structure : Bromoethoxy (-OCH₂CH₂Br) and methyl groups on benzene.

- Physical Properties : Melting point 37–38°C; boiling point 107–108°C at 8 mmHg .

- Reactivity : The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

- Applications : Intermediate in organic synthesis, particularly for introducing ethoxy-bromo functionalities.

1-Bromo-4-(methoxymethyl)benzene (CAS: Not provided)

1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (CAS: Not provided)

- Structure : Methoxy group and a methoxy-terminated hept-2-ynyl chain.

- Reactivity : The alkyne moiety allows for click chemistry applications.

- Synthesis : Prepared via acid-catalyzed reactions between alcohols and aromatic precursors .

Halogen-Substituted Derivatives

1-(2-Fluoropropyl)-4-methylbenzene (CAS: Not provided)

p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene; CAS: 28258-59-5)

- Structure : Bromomethyl and methyl groups.

- Physical Properties : Molecular weight 185.06 g/mol; liquid at room temperature .

- Applications : Alkylating agent in organic synthesis; precursor to polymers.

Azide-Containing Derivatives

1-(Azidomethyl)-4-methylbenzene (CAS: 17271-89-5)

1-(1-Azidoethenyl)-4-methylbenzene (CAS: 89108-49-6)

- Structure : Azidoethenyl (-CH=CHN₃) and methyl groups.

- Reactivity : The conjugated azide-vinyl system enables photochemical applications.

- Synthesis : Derived from terminal alkyne iodination protocols .

Cycloalkyl and Complex Substituents

1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene (CAS: Not provided)

1-(Cyclopropylmethyl)-4-methoxybenzene (CAS: 16510-27-3)

- Structure : Cyclopropylmethyl and methoxy groups.

- Applications : Fragrance component (e.g., sassafras acetate) .

Comparative Analysis Table

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-(1-Methoxyethyl)-4-methylbenzene | 61145-46-8 | -CH₂CH(OCH₃), -CH₃ | Not provided | Potential synthetic intermediate |

| 1-(2-Bromoethoxy)-4-methylbenzene | 18800-34-5 | -OCH₂CH₂Br, -CH₃ | 215.09 | Alkylation reactions |

| p-Xylyl Bromide | 28258-59-5 | -CH₂Br, -CH₃ | 185.06 | Polymer precursor |

| 1-(Azidomethyl)-4-methylbenzene | 17271-89-5 | -CH₂N₃, -CH₃ | 147.18 | Bioconjugation |

| 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene | Not provided | -CH₂I (cyclohexyl), -CH₃ | Not provided | Liquid crystal synthesis |

Key Research Findings

- Reactivity Trends : Methoxyethyl groups enhance oxidative stability compared to alkyl chains (e.g., hydroperoxide formation in ) . Halogenated derivatives (e.g., bromoethoxy) exhibit higher electrophilicity, favoring nucleophilic substitutions .

- Thermal Properties : Brominated aromatics (e.g., p-xylyl bromide) have lower boiling points than methoxy-substituted analogs due to reduced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。